![molecular formula C17H13N3O2S B12917674 2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(pyridin-3-yl)pyrimidin-4(1H)-one CAS No. 64670-18-4](/img/structure/B12917674.png)
2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(pyridin-3-yl)pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-3-yl)pyrimidin-4(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidinone core substituted with a phenylethylthio group and a pyridinyl group, making it a versatile molecule for chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-3-yl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidinone derivative with a phenylethylthio compound under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-3-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridinyl derivatives.
科学的研究の応用
2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-3-yl)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-3-yl)pyrimidin-4(1H)-one is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and cellular processes.
類似化合物との比較
Similar Compounds
2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-2-yl)pyrimidin-4(1H)-one: Similar structure but with a different position of the pyridinyl group.
2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-4-yl)pyrimidin-4(1H)-one: Another isomer with the pyridinyl group in a different position.
2-((2-Oxo-2-phenylethyl)thio)-6-(quinolin-3-yl)pyrimidin-4(1H)-one: Contains a quinolinyl group instead of a pyridinyl group.
Uniqueness
The unique combination of the phenylethylthio and pyridinyl groups in 2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-3-yl)pyrimidin-4(1H)-one provides distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
特性
CAS番号 |
64670-18-4 |
|---|---|
分子式 |
C17H13N3O2S |
分子量 |
323.4 g/mol |
IUPAC名 |
2-phenacylsulfanyl-4-pyridin-3-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H13N3O2S/c21-15(12-5-2-1-3-6-12)11-23-17-19-14(9-16(22)20-17)13-7-4-8-18-10-13/h1-10H,11H2,(H,19,20,22) |
InChIキー |
MDTDOZPXZXGSSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-](/img/structure/B12917613.png)


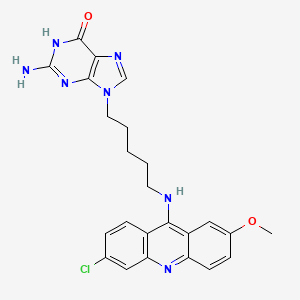
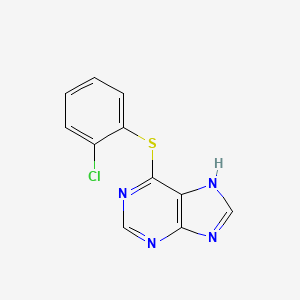
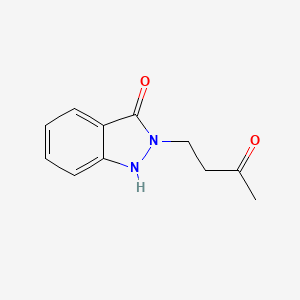
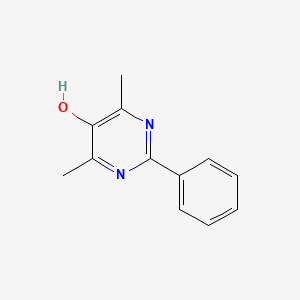
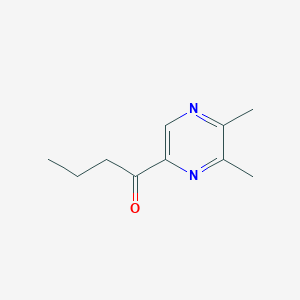
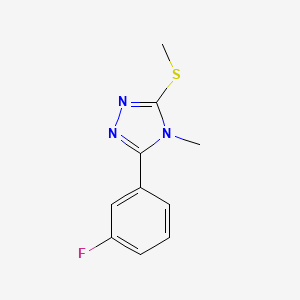
![Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl-](/img/structure/B12917669.png)
